methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the formation of the pyrazolopyridine core followed by functionalization at various positions. One common method starts with the reaction of a preformed pyrazole with a pyridine derivative under acidic conditions . The reaction conditions often include the use of glacial acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry techniques and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions . The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups .
Scientific Research Applications
Methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways . This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives with different substituents at various positions on the core structure . Examples include:
- 6-[4-(Difluoromethoxy)phenyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 1H-pyrazolo[3,4-b]pyridine derivatives with various alkyl or aryl groups
Uniqueness
Methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoromethoxy and fluorophenyl groups enhances its potential interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C21H14F3N3O3 |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C21H14F3N3O3/c1-29-20(28)16-10-18(12-2-8-15(9-3-12)30-21(23)24)26-19-17(16)11-25-27(19)14-6-4-13(22)5-7-14/h2-11,21H,1H3 |
InChI Key |
JQSGPROBTOTNEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=NN2C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.